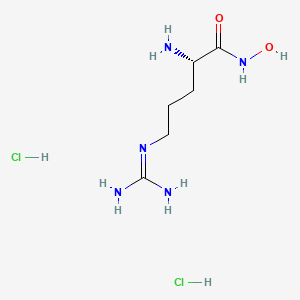

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride

Description

Properties

Molecular Formula |

C6H17Cl2N5O2 |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;dihydrochloride |

InChI |

InChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 |

InChI Key |

OLQRLDDSCGCBQT-FHNDMYTFSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl.Cl |

Canonical SMILES |

C(CC(C(=O)NO)N)CN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride typically involves the following key steps:

- Introduction of the guanidino group on a pentanamide backbone.

- Installation of the N-hydroxy group on the amide nitrogen.

- Maintenance of the (S)-configuration at the alpha carbon.

- Formation of the dihydrochloride salt to enhance stability and solubility.

Solvent and Catalyst Systems

According to recent industrial synthesis data, dimethylacetamide (DMAc) is commonly employed as a polar aprotic solvent facilitating the solubilization of polar intermediates and reagents during guanidinylation and hydroxylation steps. Copper iodide (CuI) acts as a catalyst to promote guanidine formation under controlled temperature conditions, typically between 50–80 °C to optimize yield and stereochemical retention.

Synthetic Route Overview

A representative synthetic route includes:

- Starting Material : The synthesis often begins with (S)-2-amino-5-aminopentanamide or a protected derivative.

- Guanidinylation : The primary amine at the 5-position is converted into a guanidine moiety using reagents such as S-methylisothiourea or carbodiimides in the presence of CuI catalyst.

- N-Hydroxylation : The amide nitrogen is selectively hydroxylated, often via reaction with hydroxylamine derivatives under acidic or neutral conditions.

- Salt Formation : The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Guanidinylation | S-methylisothiourea, CuI catalyst, DMAc | 60–80 | 70–85 | Controlled temperature critical |

| N-Hydroxylation | Hydroxylamine hydrochloride, buffer system | 25–40 | 60–75 | Mild conditions to avoid side reactions |

| Salt Formation | HCl in ethanol or water | Room temperature | Quantitative | Ensures product stability |

Analytical Techniques for Confirmation

To confirm the structure and purity of this compound, the following analytical methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify the chemical environment and stereochemistry.

- Mass Spectrometry (MS) : To confirm molecular weight and molecular ion peaks consistent with the dihydrochloride salt.

- Infrared Spectroscopy (IR) : Identification of characteristic guanidine (C=N stretching) and N-hydroxy (N–O stretching) functional groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and separate any isomeric or side products.

- Elemental Analysis : To confirm the presence of chlorine atoms consistent with the dihydrochloride form.

Research Findings and Optimization

- The use of copper iodide as a catalyst significantly improves the guanidinylation efficiency compared to traditional methods without catalysts.

- Dimethylacetamide provides an optimal solvent environment balancing solubility and reaction kinetics.

- Temperature control is essential to prevent racemization of the chiral center and degradation of the N-hydroxy group.

- Protection/deprotection strategies for the amino and hydroxyl groups can be employed to improve overall yields, although they add synthetic steps.

- The dihydrochloride salt form enhances the compound's stability and water solubility, which is beneficial for biological assays.

Summary Table of Preparation Method Features

| Feature | Description | Impact on Synthesis |

|---|---|---|

| Solvent | Dimethylacetamide (DMAc) | Enhances solubility and reaction rate |

| Catalyst | Copper iodide (CuI) | Increases guanidinylation efficiency |

| Temperature Control | 50–80 °C for guanidinylation; 25–40 °C for N-hydroxylation | Prevents racemization and side reactions |

| Guanidinylation Reagent | S-methylisothiourea or carbodiimides | Provides guanidine functionality |

| N-Hydroxylation Reagent | Hydroxylamine hydrochloride | Introduces N-hydroxy group |

| Salt Formation | HCl treatment | Stabilizes product as dihydrochloride salt |

| Analytical Confirmation | NMR, MS, IR, HPLC, Elemental Analysis | Ensures purity and correct structure |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Research has indicated that (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride exhibits notable antitumor properties. In a study involving mouse leukemia L-1210 cells, compounds derived from this molecule demonstrated significant growth-inhibitory effects in vitro and life-prolonging effects in vivo. The therapeutic efficacy was assessed through various concentrations, revealing a clear dose-dependent response .

1.2 Inhibition of Botulinum Neurotoxin

The compound has been investigated as a potential inhibitor of botulinum neurotoxin (BoNT), which is known for its extreme toxicity. A high-throughput assay developed for screening inhibitors showed that derivatives of (S)-2-Amino-5-guanidino-N-hydroxypentanamide could effectively inhibit the activity of BoNT/A light chain, suggesting its potential use in treating botulism or as a therapeutic agent against neurotoxicity .

Biochemical Applications

2.1 Substrate for Enzyme Studies

Due to its guanidine group, this compound serves as an important substrate for studying enzyme kinetics and mechanisms, particularly in relation to arginine metabolism. Its structural similarity to arginine allows researchers to explore the interactions with nitric oxide synthase and other enzymes that utilize arginine as a substrate .

2.2 DNA Binding Studies

Recent studies have explored the use of this compound in the context of DNA binding proteins. It has been shown to act as a competitive inhibitor for certain transcription factors, thereby providing insights into gene regulation mechanisms at the molecular level .

4.1 Case Study on Anticancer Properties

In a controlled study, mice implanted with L-1210 leukemia cells were treated with varying doses of this compound. Results indicated that higher doses significantly reduced tumor size and improved survival rates compared to control groups receiving no treatment .

4.2 Study on Neurotoxin Inhibition

A series of experiments evaluated the effectiveness of this compound in inhibiting BoNT/A activity using the SNAPtide assay. Compounds derived from this molecule showed promising results, with some achieving over 90% inhibition at low concentrations, highlighting its potential therapeutic applications against neurotoxic agents .

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or target protein being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related guanidino- or amino-substituted derivatives:

<sup>†</sup> Assumed structure based on naming conventions and analogs.

Stability and Reactivity

- Incompatible Materials: Most guanidino derivatives react with strong oxidizers (e.g., NOx, CO2) .

- Storage: Complex analogs (e.g., naphthyl-substituted) require freezer storage (-20°C) and inert atmospheres , whereas simpler derivatives (e.g., diaminopentanamide) are stable at room temperature .

Functional and Application-Based Comparisons

Pharmacokinetic Considerations

- Solubility : Dihydrochloride salts (e.g., CAS 40127-11-5 ) improve aqueous solubility compared to free bases.

- Metabolism: Dimethylguanidino derivatives (e.g., Dimethyl-L-arginine ) resist enzymatic degradation, extending half-life.

Key Research Findings

- Toxicity vs. Efficacy : Nitrophenyl-substituted analogs exhibit higher cytotoxicity (H302) but are effective enzyme substrates .

- Structural Complexity : Naphthyl and phenylpropanamido groups in CAS 100929-99-5 enhance binding affinity but necessitate stringent storage conditions.

- Synthetic Flexibility: Methoxyethyl-guanidino derivatives (e.g., compounds in ) demonstrate tunability for DDAH inhibition studies.

Biological Activity

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride is a compound of interest in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C6H15N5O2·2HCl

- Molecular Weight : 240.12 g/mol

- CAS Number : 3294433

This compound acts primarily as a modulator of various biochemical pathways, particularly those related to nitric oxide synthesis and guanylate cyclase activation. It has been studied for its role in enhancing cellular signaling pathways that involve nitric oxide, which is crucial for vasodilation and neurotransmission.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

2. Anticancer Properties

The compound has also shown promise in cancer research, particularly in models of leukemia and solid tumors. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In a study involving human leukemia cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 24 hours.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress markers suggests a therapeutic avenue for conditions like Alzheimer's disease.

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| TNF-α Levels | 100 pg/mL | 50 pg/mL |

| Oxidative Stress Marker (MDA) | 2.5 nmol/mL | 1.0 nmol/mL |

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Notable findings include:

- Cardiovascular Effects : Administration in hypertensive rat models resulted in significant reductions in blood pressure and improved cardiac function.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal studies up to a dose of 100 mg/kg.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride to ensure high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling guanidine groups to a pentanamide backbone followed by dihydrochloride salt formation. Purification via recrystallization or reverse-phase chromatography (C18 column) is critical. Characterization should include:

- HPLC/UPLC with UV detection (λ = 210–280 nm) to assess purity (>98%) .

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, particularly the (S)-configuration and guanidino moiety .

- Mass spectrometry (ESI-MS) for molecular weight validation .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

- Methodological Answer :

- Storage : Store desiccated at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides, NOx) .

- Handling : Use PPE (gloves, goggles) in a fume hood. Pre-weigh aliquots to minimize repeated thawing .

- Stability Testing : Conduct accelerated degradation studies (pH 1–13, 40–60°C) to identify labile groups (e.g., N-hydroxy or guanidine) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) ensures specificity in complex samples like plasma or tissue homogenates .

- UV-Vis Spectrophotometry (λ = 260–280 nm) for crude quantification in buffer solutions, validated against a standard curve .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential inhibition of lysine-specific demethylases (LSDs) or similar epigenetic targets?

- Methodological Answer :

- Enzyme Assays : Use recombinant LSD1 in a fluorometric or colorimetric assay (e.g., demethylation of H3K4me2 substrates) with IC₅₀ determination. Compare to known inhibitors like Bomedemstat dihydrochloride .

- Cellular Models : Treat leukemia cell lines (e.g., K562) and measure H3K4/H3K9 methylation via Western blot .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with LSD1’s catalytic domain .

Q. What strategies can resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- In Vitro Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity (24–72 hr exposure). Compare results against structurally similar compounds (e.g., guanidine derivatives) .

- Metabolic Stability : Use liver microsomes (human/rat) to evaluate metabolic pathways and identify toxic metabolites via LC-HRMS .

- Literature Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables causing discrepancies .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the N-hydroxy group to a protected ester (e.g., acetyl) to enhance plasma stability, with enzymatic cleavage in target tissues .

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce degradation in circulation .

- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models via LC-MS/MS .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in bacterial efflux pump inhibition?

- Methodological Answer :

- Ethidium Bromide Accumulation Assay : Measure fluorescence in Gram-negative bacteria (e.g., E. coli) with/without the compound to assess efflux inhibition .

- Synergy Testing : Combine with sub-MIC antibiotics (e.g., ciprofloxacin) to evaluate enhanced efficacy using checkerboard assays .

- Gene Knockout Models : Use efflux pump-deficient strains (e.g., ΔacrB) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.